TAK-448 TFA is an investigational oligopeptide analog of kisspeptin, functioning as a potent agonist of the G protein-coupled receptor known as KISS1R (also referred to as GPR54). This compound is primarily studied for its potential applications in treating various conditions, including prostate cancer and metabolic disorders related to fatty liver disease. TAK-448 demonstrates enhanced potency compared to traditional gonadotropin-releasing hormone analogs, making it a subject of significant pharmacological interest.
TAK-448 TFA is derived from the natural peptide kisspeptin, which plays a crucial role in reproductive hormone regulation. The classification of TAK-448 falls under peptide therapeutics, specifically as a kisspeptin receptor agonist. Its chemical structure is designed to enhance metabolic stability and receptor binding affinity compared to its natural counterpart.
The synthesis of TAK-448 involves solid-phase peptide synthesis techniques. Key steps include:
The detailed methodology ensures high purity and yield of the final product suitable for biological testing .
The molecular structure of TAK-448 can be described as follows:
The structural modifications are crucial for its function as an agonist at the KISS1R receptor, impacting its pharmacokinetic properties and biological activity .
TAK-448 participates in several key biological reactions:
These reactions are significant for understanding the therapeutic applications of TAK-448 in conditions such as prostate cancer and fatty liver disease.
TAK-448 operates through the activation of KISS1R, which leads to:
TAK-448 exhibits several notable physical and chemical properties:
These properties are essential for formulating TAK-448 for clinical use .
TAK-448 has potential applications in various scientific fields:
The versatility of TAK-448 positions it as a significant candidate for further clinical development across multiple therapeutic areas .
TAK-448 TFA (trifluoroacetate salt) is a synthetic nonapeptide analog derived from the C-terminal decapeptide (KP-10) of endogenous kisspeptin-54. Its systematic chemical name is (S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate [1] [8]. The molecular formula is C₆₀H₈₁F₃N₁₆O₁₆, with a molecular weight of 1,339.40 g/mol [1]. Key structural innovations include:
azaGly⁵² Insertion: A pseudopeptide bond (hydrazine carbonyl) between Phe and Leu improves protease resistance and prolongs in vivo activity [2] [5].
Table 1: Sequence Comparison of KP-10 vs. TAK-448
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | |
---|---|---|---|---|---|---|---|---|---|---|
KP-10 | Tyr | Asn | Ser | Phe | Phe | Gly | Leu | Arg | Trp | NH₂ |
TAK-448 | Ac-d-Tyr | Hyp | Asn | Thr | Phe | azaGly | Leu | Arg(Me) | Trp | NH₂ |
Key modifications highlighted in bold. Hyp: 4-hydroxyproline; azaGly: hydrazine carbonyl; Arg(Me): Nᵦ-methylarginine [2] [5].
The trifluoroacetate salt form enhances solubility in aqueous buffers (e.g., dilute HCl) and dimethyl sulfoxide (DMSO), though it remains insoluble in pure water [1] [8].
TAK-448 functions as a potent, full agonist of the G protein-coupled receptor KISS1R (formerly GPR54), with picomolar affinity. Key pharmacological characteristics include:
Downstream Anti-Tumor Effects: In androgen-sensitive prostate cancer models (e.g., rat VCaP xenografts), TAK-448 (0.01–3 mg/kg, subcutaneous) reduced tumor volume by 85–95% within 4 weeks. This correlates with castration-level testosterone suppression (<50 ng/dL) and intra-tumoral dihydrotestosterone depletion [3] [6]. Notably, direct anti-proliferative effects on VCaP cells suggest additional KISS1R-mediated signaling pathways independent of systemic androgen suppression [4] [6].
Table 2: Agonist Activity of TAK-448 Across Species
Parameter | Human | Rat |
---|---|---|
IC₅₀ (Binding) | 460 pM | 520 pM |
EC₅₀ (Calcium Flux) | 632 pM | 740 pM |
Testosterone Suppression | Sustained <20 ng/dL | Sustained <50 ng/dL |
Data derived from heterologous KISS1R expression systems and in vivo models [5] [7] [9].
The pharmacokinetic (PK) profile of TAK-448 TFA is characterized by rapid absorption, extensive tissue distribution, and metabolism-driven elimination:
Metabolism and Elimination: Primary clearance occurs via hydrolysis of the azaGly⁵²-Leu⁵³ bond, generating M-I metabolite (detected at 30–40% of plasma exposure). Terminal half-life (t½) ranges from 1.4–5.3 hours in rodents and non-human primates. Excretion is predominantly renal (>90% of dose within 48 hours), with <5% as unchanged parent compound [4] [8].
Table 3: Pharmacokinetic Parameters of TAK-448 TFA in Preclinical Models
Parameter | Rat | Dog |
---|---|---|
tmax (h) | 0.25–0.5 | 0.5–1.0 |
Cmax (ng/mL/mg dose) | 120–150 | 180–220 |
t½ (h) | 1.4–5.3 | 3.0–7.5 |
AUC0–∞ (h·ng/mL) | 850–1100 | 2200–2800 |
Renal Excretion | >90% in 48 h | >85% in 72 h |
PK data following single-dose subcutaneous administration [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7